N~2~-(Benzenesulfonyl)-L-glutamamide
Description
N²-(Benzenesulfonyl)-L-glutamamide is a synthetic compound characterized by a benzenesulfonyl group attached to the α-amino group of L-glutamic acid, forming an amide linkage. This structural motif places it within a broader class of benzenesulfonamide derivatives, which are widely studied for their bioactivity, including roles as enzyme inhibitors, antibacterial agents, and anti-inflammatory compounds. The benzenesulfonyl moiety enhances metabolic stability and modulates solubility, while the glutamamide backbone may contribute to interactions with biological targets, such as receptors or enzymes involved in amino acid metabolism .
These studies highlight the importance of substituent groups, linker length, and stereochemistry in determining pharmacological and physicochemical properties .
Properties
CAS No. |
77868-08-7 |
|---|---|
Molecular Formula |
C11H15N3O4S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2S)-2-(benzenesulfonamido)pentanediamide |
InChI |
InChI=1S/C11H15N3O4S/c12-10(15)7-6-9(11(13)16)14-19(17,18)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H2,13,16)/t9-/m0/s1 |
InChI Key |
HVUNEICOGCOCHG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Benzenesulfonyl)-L-glutamamide typically involves the reaction of L-glutamic acid with benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N2-(Benzenesulfonyl)-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N~2~-(Benzenesulfonyl)-L-glutamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of N2-(Benzenesulfonyl)-L-glutamamide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
N~2~-(Benzenesulfonyl)-L-glutamamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(Benzenesulfonyl)-L-glutamamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pharmacological Profiles
Table 1: Comparison of Select Benzenesulfonyl Analogues
Key Findings:
- Antibacterial Activity: Benzenesulfonyl derivatives of ciprofloxacin () demonstrated improved activity against ciprofloxacin-resistant P. aeruginosa, suggesting that the sulfonyl group mitigates resistance mechanisms. N²-(Benzenesulfonyl)-L-glutamamide’s glutamamide moiety may instead target bacterial amino acid transporters or enzymes .
- Anti-inflammatory Potential: Compound 28 () showed potent NLRP3 inhibition, attributed to its chloro and methoxy substituents. The absence of these groups in the target compound may redirect its activity toward other inflammatory pathways, such as glutamate-mediated signaling .
- Environmental Persistence : Analogues like N'-(benzenesulfonyl)-2,2,3,3,3-pentafluoropropanimidohydrazide () were detected in biosolids, indicating environmental stability. The glutamamide group in the target compound may enhance biodegradability due to its peptide-like structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
